DHPDS (disodium salt)

Description

Nomenclature and Structural Context within Pyrene (B120774) Derivatives

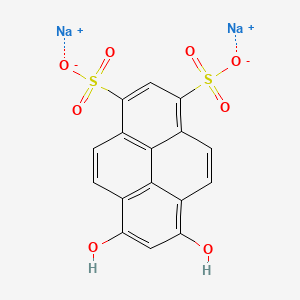

6,8-Dihydroxy-1,3-pyrenedisulfonic acid disodium (B8443419) salt (DHPDS) is a polycyclic aromatic hydrocarbon derivative. gdut.edu.cn Its systematic IUPAC name is disodium;6,8-dihydroxypyrene-1,3-disulfonate. gdut.edu.cn The chemical formula for DHPDS is C₁₆H₈Na₂O₈S₂ and it has a molecular weight of 438.34 g/mol . gdut.edu.cn

The core of the molecule is pyrene, a structure composed of four fused benzene (B151609) rings. gdut.edu.cn This planar pyrene core is fundamental to its fluorescent properties. gdut.edu.cn The key functional groups that define DHPDS are two hydroxyl (-OH) groups located at the 6th and 8th carbon positions, and two sulfonate (-SO₃⁻) groups at the 1st and 3rd positions. gdut.edu.cn The presence of the negatively charged sulfonate groups, balanced by two sodium counter-ions (Na⁺), makes DHPDS highly soluble in water. gdut.edu.cn

Table 1: Chemical Identity of DHPDS (disodium salt)

| Property | Value |

| IUPAC Name | disodium;6,8-dihydroxypyrene-1,3-disulfonate gdut.edu.cn |

| Common Synonyms | DHPDS, Disodium 6,8-dihydroxy-1,3-pyrenedisulfonate gdut.edu.cn |

| CAS Number | 61255-63-8 |

| Molecular Formula | C₁₆H₈Na₂O₈S₂ gdut.edu.cn |

| Molecular Weight | 438.34 g/mol gdut.edu.cn |

Overview of DHPDS as a Key Fluorescent Probe in Academic Inquiry

DHPDS is primarily recognized and utilized in scientific research as a pH-sensitive fluorescent dye. worktribe.comrsc.org Its fluorescence is highly dependent on the acidity or alkalinity of its surrounding environment, making it an invaluable tool for measuring intracellular pH (pHi). worktribe.comresearchgate.net

A key characteristic of DHPDS that makes it a superior fluorescent probe is its capacity for ratiometric measurements. rsc.org This is due to its dual-excitation and dual-emission properties, which are a direct consequence of the two pH-sensitive hydroxyl groups. gdut.edu.cn In practice, the ratio of fluorescence intensity at two different wavelengths is measured, which provides a more accurate and reliable pH reading that is less susceptible to variations in probe concentration or instrument sensitivity. gdut.edu.cn

Research has demonstrated the high performance of DHPDS-based optodes for pH measurements in the physiological range of 6 to 9. gdut.edu.cn Studies have shown a high degree of precision, comparable to that of commercial pH electrodes. gdut.edu.cn The fluorescence properties of DHPDS are summarized in the table below.

Table 2: Photophysical Properties of DHPDS as a pH Probe

| Property | Description | Value |

| Fluorescence | pH-dependent | - |

| pKa | The pH at which the hydroxyl groups are half-deprotonated | 7.33 and 8.53 rsc.org |

| Excitation Wavelengths | Dual excitation peaks | ~405 nm and ~458 nm nih.gov |

| Emission Wavelengths | Dual emission peaks corresponding to the excitation wavelengths | ~456 nm (at pH 3.0) and ~498 nm (at pH 8.0) nih.gov |

| Measurement Type | Ratiometric | - |

The utility of DHPDS extends to various research areas, including the study of cellular processes where minute changes in pH can have significant biological implications. rsc.org

Historical Trajectory of Pyrene-Based Fluorescent Indicators in Scientific Methodologies

The journey of pyrene as a fluorescent tool began with its discovery in coal tar in 1837. uky.edu However, its unique photophysical properties, which make it an exceptional fluorescent probe, were not fully appreciated until much later. A pivotal moment in the history of pyrene fluorescence was the discovery of its "excimer" behavior by Theodor Förster in 1954. atamanchemicals.com An excimer is an "excited-state dimer" that forms when an excited pyrene molecule interacts with a ground-state pyrene molecule, resulting in a new, longer-wavelength fluorescence emission. nih.gov This phenomenon made pyrene an incredibly sensitive probe for studying the proximity of molecules and the micro-viscosity of their environments. nih.gov

Throughout the latter half of the 20th century, pyrene and its derivatives became go-to tools for biochemists and biophysicists to investigate the conformation and dynamics of proteins, lipids, and nucleic acids. nih.govcore.ac.uk The long fluorescence lifetime and the sensitivity of its emission spectrum to the polarity of the local environment further solidified its importance. atamanchemicals.comnih.gov

The development of water-soluble pyrene derivatives, such as 8-hydroxypyrene-1,3,6-trisulfonic acid (HPTS or pyranine), marked a significant advancement, allowing for pH measurements within aqueous biological systems. thermofisher.comnih.gov The synthesis of DHPDS in the late 20th century was a continuation of this effort to create more sophisticated and reliable water-soluble fluorophores for biological imaging. rsc.org Its development provided researchers with a ratiometric pH indicator that offered enhanced precision for intracellular measurements. gdut.edu.cn The ongoing research and development of pyrene-based probes continue to provide more specialized and powerful tools for scientific inquiry. researchgate.netresearchgate.net

Structure

3D Structure of Parent

Properties

Molecular Formula |

C16H8Na2O8S2 |

|---|---|

Molecular Weight |

438.3 g/mol |

IUPAC Name |

disodium;6,8-dihydroxypyrene-1,3-disulfonate |

InChI |

InChI=1S/C16H10O8S2.2Na/c17-11-5-12(18)8-2-4-10-14(26(22,23)24)6-13(25(19,20)21)9-3-1-7(11)15(8)16(9)10;;/h1-6,17-18H,(H,19,20,21)(H,22,23,24);;/q;2*+1/p-2 |

InChI Key |

JISMNCQKTAIERN-UHFFFAOYSA-L |

Canonical SMILES |

C1=CC2=C3C(=C(C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])C=CC4=C(C=C(C1=C43)O)O.[Na+].[Na+] |

Origin of Product |

United States |

Synthesis and Functionalization Methodologies for Dhpds and Analogues

Considerations for the Synthesis of Pyrene-Based Disulfonic Acids: General Approaches in Academic Literature

The synthesis of pyrene-based disulfonic acids is typically achieved through electrophilic sulfonation of the pyrene (B120774) core. The position of the sulfonic acid groups on the pyrene ring is influenced by reaction conditions and the sulfonating agent used.

A common method for the synthesis of pyrene disulfonic acids involves the direct sulfonation of pyrene. The reaction of pyrene with sulfur trioxide (SO3) in a solvent like nitromethane (B149229) at 0°C can lead to both mono- and di-sulfonated products. researchgate.net The initial monosulfonation of pyrene predominantly yields pyrene-1-sulfonic acid. researchgate.net Further sulfonation of pyrene-1-sulfonic acid primarily results in the formation of 1,3-pyrenedisulfonic acid. researchgate.net The directing effect of the first sulfonic acid group influences the position of the second incoming group. researchgate.net

Alternative approaches and conditions can yield different isomers. For instance, reacting pyrene with SO3 in dichloromethane (B109758) at temperatures increasing from -78°C to 22°C initially forms a mixture of 1-, 2-, and 4-sulfonic acids, which then slowly converts to a mixture of 1,7-, 2,4-, 2,5-, and 2,7-disulfonic acids. researchgate.net A well-known analogue, 1,3,6,8-pyrenetetrasulfonic acid tetrasodium (B8768297) salt (PTSA), can be synthesized in a one-step method by reacting pyrene with 50% fuming sulfuric acid (oleum) in nitrobenzene. rsc.orguns.ac.rs This method is considered more facile and cost-effective compared to traditional two-step procedures. rsc.org

The choice of sulfonating agent is critical. Fuming sulfuric acid (oleum), which contains a high concentration of SO3, is a stronger sulfonating agent than concentrated sulfuric acid and can facilitate the introduction of multiple sulfonic acid groups. rsc.org The general synthesis route involves the electrophilic attack of SO3 on the electron-rich pyrene ring, followed by neutralization and salt formation. rsc.orguns.ac.rs

| Starting Material | Sulfonating Agent/Conditions | Major Disulfonic Acid Product(s) |

| Pyrene-1-sulfonic acid | SO3 in nitromethane | 1,3-pyrenedisulfonic acid researchgate.net |

| Pyrene | SO3 in dichloromethane (-78 to 22°C) | Mixture including 1,7-, 2,4-, 2,5-, and 2,7-pyrenedisulfonic acids researchgate.net |

| Pyrene | 50% Fuming sulfuric acid in nitrobenzene | 1,3,6,8-pyrenetetrasulfonic acid (a tetrasulfonic acid analogue) rsc.orguns.ac.rs |

Strategies for Noncovalent Functionalization of Carbon Nanomaterials with DHPDS

The poor solubility of carbon nanomaterials, such as carbon nanotubes (CNTs) and graphene, in many solvents is a significant challenge for their processing and application. mdpi.comrsc.org Noncovalent functionalization is a key strategy to improve their dispersion without disrupting their intrinsic electronic and mechanical properties. rsc.orgnih.gov DHPDS is well-suited for this purpose due to its molecular structure, which combines a large aromatic pyrene core with charged sulfonate groups.

The primary mechanism for the noncovalent functionalization of carbon nanomaterials with DHPDS and its pyrene-based analogues is through π-π stacking interactions. mdpi.commdpi.com The flat, aromatic pyrene core of the DHPDS molecule can adsorb onto the graphitic surface of carbon nanotubes and graphene via strong, non-covalent π-π interactions. mdpi.comresearchgate.net

Once adsorbed, the hydrophilic and negatively charged disulfonate groups (-SO3⁻) extend away from the carbon nanomaterial surface. These charged groups provide several benefits:

Improved Dispersibility: The sulfonate groups enhance the hydrophilicity of the nanomaterial, allowing for stable dispersions in water and other polar solvents. mdpi.comtandfonline.comossila.com The introduction of sulfonic acid groups can increase the ability of materials to disperse in water. tandfonline.com

Electrostatic Repulsion: The negatively charged sulfonate groups on adjacent functionalized nanotubes or graphene sheets create electrostatic repulsion, which prevents them from aggregating and bundling together due to strong van der Waals forces. dtu.dk

This strategy is analogous to the use of other aromatic molecules and surfactants for dispersing carbon nanomaterials. For example, various polymers and biomolecules containing aromatic groups have been successfully used to functionalize CNTs non-covalently. rsc.orgmdpi.comresearchgate.net The process involves simply mixing the carbon nanomaterials with a solution of the pyrene-based disulfonic acid, often with the aid of sonication to break up initial agglomerates and facilitate the adsorption process. dtu.dk This method provides a straightforward and effective way to prepare stable, processable dispersions of carbon nanomaterials for use in a wide range of applications, from electronics to biomedical fields. mdpi.comacsmaterial.com

| Carbon Nanomaterial | Functionalizing Agent | Driving Interaction | Resulting Property |

| Carbon Nanotubes (CNTs) | DHPDS / Pyrene-based disulfonic acids | π-π stacking mdpi.com | Enhanced aqueous dispersion, prevention of aggregation mdpi.comnih.gov |

| Graphene | DHPDS / Pyrene-based disulfonic acids | π-π stacking mdpi.com | Stable aqueous dispersions, improved processability dtu.dknanografi.com |

| Single-Walled Carbon Nanotubes (SWNTs) | Aromatic molecules | π-π stacking mdpi.com | Selective recognition and binding of target molecules nih.gov |

Spectroscopic and Photophysical Characterization of Dhpds in Research Applications

Fluorescence Spectroscopy of DHPDS: Principles and Analytical Utility

Fluorescence spectroscopy is a primary analytical tool for leveraging the capabilities of DHPDS. The molecule's fluorescence is highly sensitive to its local environment, particularly pH, which forms the basis for its application as a ratiometric pH indicator.

Excitation and Emission Wavelength Profiles and Their pH Dependence

DHPDS exhibits distinct excitation and emission spectra that are markedly dependent on the pH of the surrounding medium. This pH sensitivity arises from the protonation and deprotonation of its two hydroxyl groups. In its protonated (acidic) form, DHPDS has different absorption and emission characteristics compared to its deprotonated (basic) form.

At a low pH (e.g., pH 3.0), DHPDS is predominantly in its protonated state and displays an excitation maximum at approximately 405 nm, with a corresponding emission maximum around 456 nm. As the pH increases towards alkalinity (e.g., pH 8.0), the hydroxyl groups deprotonate, leading to a shift in the electronic structure of the molecule. This results in a red-shift of both the excitation and emission spectra. In this deprotonated state, the excitation maximum is observed at approximately 458 nm, and the emission maximum shifts to around 498 nm.

Some studies report a dual excitation and dual emission profile, which is particularly advantageous for ratiometric measurements. For instance, one set of reported wavelengths indicates excitation at 420 nm with emission at 462 nm, and a second excitation at 470 nm with a corresponding emission at 498 nm. This dual-band characteristic allows for precise and reliable pH measurements.

pH-Dependent Excitation and Emission Wavelengths of DHPDS

| Condition | Excitation Wavelength (λex) | Emission Wavelength (λem) |

|---|---|---|

| Acidic (pH 3.0) | ~405 nm | ~456 nm |

| Basic (pH 8.0) | ~458 nm | ~498 nm |

| Ratiometric Pair 1 | 420 nm | 462 nm |

| Ratiometric Pair 2 | 470 nm | 498 nm |

Ratiometric Fluorescence Mechanisms for pH Sensing Applications

The pH-dependent shifts in the excitation and emission spectra of DHPDS form the basis of its use as a ratiometric fluorescent pH sensor. Ratiometric sensing involves measuring the ratio of fluorescence intensities at two different wavelengths, which provides a more robust and reliable measurement compared to single-wavelength intensity measurements. This is because the ratio is largely independent of fluctuations in the excitation light source, probe concentration, and photobleaching.

By exciting the sample at a wavelength where both forms absorb or by monitoring the emission at two different wavelengths corresponding to each form, a ratio of intensities can be calculated. For DHPDS, this is often the ratio of the emission intensity of the deprotonated form to that of the protonated form. This ratio is directly proportional to the ratio of the concentrations of the two forms, which is in turn governed by the pH according to the Henderson-Hasselbalch equation. This relationship allows for the creation of a calibration curve that correlates the fluorescence intensity ratio to the pH of the solution, enabling precise pH measurements in various biological and chemical systems.

Ultraviolet-Visible Absorption Spectroscopy for Intermolecular Interaction Studies

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a valuable technique for investigating the intermolecular interactions of DHPDS with other molecules, such as biomolecules or potential quenchers. When DHPDS interacts with another molecule, changes in its electronic environment can lead to alterations in its UV-Vis absorption spectrum.

These changes can manifest as a shift in the absorption maximum (either a bathochromic/red shift to longer wavelengths or a hypsochromic/blue shift to shorter wavelengths), a change in the molar absorptivity (hyperchromism for an increase or hypochromism for a decrease), or the appearance of new absorption bands.

For instance, the binding of DHPDS to a protein or a nucleic acid can be monitored by titrating a solution of DHPDS with the interacting molecule and recording the UV-Vis spectra at each step. The observed spectral changes can be used to determine binding constants, stoichiometry of the interaction, and to infer the nature of the binding forces involved. While specific studies detailing the intermolecular interactions of DHPDS using this technique are not extensively reported in publicly available literature, the principles are well-established for analogous pyranine (B1669890) derivatives. These studies often reveal insights into binding modes such as intercalation, groove binding, or electrostatic interactions.

Temperature-Dependent Absorption Spectroscopy for Mechanistic Elucidation of Interactions

Temperature is a critical parameter that can influence intermolecular interactions. Temperature-dependent UV-Vis absorption spectroscopy can provide valuable mechanistic insights into the binding processes involving DHPDS. By monitoring the absorption spectrum of a DHPDS-ligand complex at various temperatures, thermodynamic parameters of the interaction, such as enthalpy (ΔH) and entropy (ΔS), can be determined using the van't Hoff equation.

For example, an increase in temperature can affect the stability of a complex. If the binding is exothermic, an increase in temperature will typically lead to a decrease in the binding constant, which would be reflected in the UV-Vis spectrum. Conversely, for an endothermic interaction, the binding would be favored at higher temperatures.

Furthermore, temperature-dependent studies can help to elucidate the nature of the forces driving the interaction. For instance, hydrophobic interactions are generally strengthened at higher temperatures (up to a certain point), while hydrogen bonds are weakened. By analyzing the thermodynamic signature of the binding event, it is possible to infer the dominant forces at play. Although specific research on the temperature-dependent absorption spectroscopy of DHPDS for mechanistic elucidation is limited, studies on similar fluorescent dyes have shown that such approaches are powerful for understanding the intricacies of molecular recognition and complex formation.

Mechanistic Investigations of Dhpds Functionality and Intermolecular Interactions

Proton Transfer Dynamics and Their Influence on DHPDS Photophysical Properties

Excited-state intramolecular proton transfer (ESIPT) is a significant photophysical process that can profoundly influence the fluorescence properties of a molecule. rsc.orgnih.gov This process involves the transfer of a proton between two sites within the same molecule upon photoexcitation, leading to the formation of a transient tautomer with distinct electronic and emissive properties. mdpi.com The general mechanism of ESIPT involves the initial excitation of the normal form of the molecule (enol form) to its excited state, followed by a rapid intramolecular proton transfer to create an excited keto tautomer. rsc.org This keto form then relaxes to its ground state, often accompanied by a characteristic fluorescence emission, before tautomerizing back to the original enol form. mdpi.com

A key characteristic of molecules undergoing ESIPT is a large Stokes shift, which is the difference between the maxima of the absorption and emission spectra. nih.govmdpi.com This large shift is a direct consequence of the energy difference between the excited enol and keto forms and is advantageous in various applications, such as fluorescent probes and molecular sensors, as it minimizes self-absorption and background interference. rsc.org The efficiency and dynamics of the ESIPT process are highly sensitive to the molecule's immediate environment, including solvent polarity and hydrogen-bonding capabilities. rsc.orgnih.gov For instance, in protic solvents, intermolecular hydrogen bonding can compete with the intramolecular proton transfer, potentially altering the photophysical behavior. nih.gov

While direct experimental studies detailing the ESIPT dynamics specifically for DHPDS are not extensively available in the reviewed literature, the presence of hydroxyl groups on the pyrene (B120774) backbone suggests its potential to undergo such a process. The photophysical properties of DHPDS, including its pH-dependent fluorescence, are indicative of proton transfer phenomena playing a crucial role in its excited-state behavior. medchemexpress.com Further investigations into the ultrafast transient absorption and time-resolved fluorescence of DHPDS would be instrumental in fully elucidating the specific pathways and timescales of proton transfer and their precise influence on its characteristic photophysical properties.

Interactions with Carbon Nanomaterials (e.g., Graphene) for Hybrid System Development

The noncovalent functionalization of carbon nanomaterials, such as graphene, with photoactive molecules like DHPDS has opened up new avenues for the development of advanced hybrid materials. acs.orgrsc.org These hybrid systems leverage the exceptional electronic and mechanical properties of graphene with the unique optical functionalities of the adsorbed molecules. mdpi.comnih.gov The interaction between DHPDS and graphene is primarily governed by π-π stacking, where the aromatic pyrene core of DHPDS adsorbs onto the sp²-hybridized carbon lattice of graphene. mdpi.com This intimate contact facilitates a range of intermolecular interactions that can modulate the properties of both the DHPDS molecule and the graphene sheet.

The development of these hybrid systems is driven by the potential for synergistic effects, leading to novel applications in areas such as sensing, photocatalysis, and optoelectronics. mdpi.comnih.gov The ability to tune the electronic and optical properties of graphene through noncovalent functionalization with molecules like DHPDS is a key advantage of this approach. rsc.orgnih.gov

A noteworthy phenomenon observed in graphene-DHPDS hybrid systems is the occurrence of phonon coupling. acs.org Phonons are quantized modes of vibration in a crystal lattice, and their interaction with electronic states can significantly influence the material's properties. wu.ac.thwu.ac.th In the context of graphene-DHPDS hybrids, phonon coupling refers to the transfer of vibrational energy between the DHPDS molecule and the graphene lattice. acs.org

This interaction can be probed using techniques such as Raman spectroscopy, which is highly sensitive to the vibrational modes of graphene. thermofisher.comchemrxiv.org The characteristic Raman spectrum of graphene features several prominent peaks, including the G band (around 1582 cm⁻¹) and the 2D band (around 2685 cm⁻¹), which provide information about the material's structure, doping, and strain. thermofisher.comyoutube.com Upon the adsorption of DHPDS, subtle shifts in the positions and widths of these Raman bands can be observed, indicating a perturbation of the graphene lattice due to the interaction with the molecule. acs.org

The mechanism of phonon coupling in these hybrids is thought to involve the modulation of the equilibrium between different species of the photoacidic DHPDS molecule by the graphene substrate. acs.org This interaction can influence the vibrational modes of both the molecule and the graphene, leading to the observed changes in the Raman spectrum. The study of phonon coupling in graphene-DHPDS systems provides valuable insights into the fundamental interactions at the molecule-nanomaterial interface and is crucial for the rational design of hybrid materials with tailored properties. acs.orgwu.ac.th

Table 1: Key Raman Bands of Graphene and Their Significance

| Raman Band | Approximate Position (cm⁻¹) | Physical Origin | Information Provided |

| D Band | ~1350 | Defects and disorder in the graphene lattice | Quality of the graphene sheet |

| G Band | ~1582 | In-plane stretching of sp² carbon atoms | Number of layers, strain |

| 2D Band | ~2685 | Second-order overtone of the D band | Number of layers, stacking order |

A common observation in hybrid systems composed of fluorescent molecules and graphene is the quenching of fluorescence. nih.govnih.gov This phenomenon, where the fluorescence intensity of the molecule is significantly reduced upon interaction with graphene, is a result of efficient non-radiative decay pathways introduced by the graphene sheet. nih.govs-vfu.ru In DHPDS-graphene conjugates, the close proximity between the excited DHPDS molecule and the graphene surface facilitates energy and/or electron transfer processes that compete with radiative decay (fluorescence). nih.gov

One of the primary mechanisms responsible for fluorescence quenching in these systems is Förster Resonance Energy Transfer (FRET). nih.gov In FRET, the energy from the excited DHPDS molecule (the donor) is non-radiatively transferred to the graphene sheet (the acceptor), which has a broad absorption spectrum. This energy transfer process is highly dependent on the distance between the donor and acceptor and their spectral overlap. nih.gov

Another potential quenching mechanism is photoinduced electron transfer (PET), where an electron is transferred from the excited DHPDS molecule to the graphene or vice versa. nih.gov The direction of electron transfer depends on the relative energy levels of the molecule's frontier orbitals and the Fermi level of the graphene. Both FRET and PET lead to a decrease in the fluorescence quantum yield of the DHPDS molecule. The study of fluorescence quenching in DHPDS-graphene conjugates is not only important for understanding the fundamental interactions in these systems but also forms the basis for the development of sensitive biosensors and diagnostic platforms. nih.govfrontiersin.org

Table 2: Potential Fluorescence Quenching Mechanisms in DHPDS-Graphene Conjugates

| Quenching Mechanism | Description | Key Factors |

| Förster Resonance Energy Transfer (FRET) | Non-radiative transfer of energy from the excited DHPDS to graphene. | Distance between DHPDS and graphene, spectral overlap. |

| Photoinduced Electron Transfer (PET) | Transfer of an electron between the excited DHPDS and graphene. | Relative energy levels of DHPDS and graphene. |

Charge Transfer Complex Formation and Associated Research Directions

The formation of a charge-transfer (CT) complex involves the interaction between an electron donor and an electron acceptor, resulting in the formation of a new molecular entity with a characteristic absorption band. researchgate.netnih.gov In such a complex, a partial transfer of electronic charge occurs from the highest occupied molecular orbital (HOMO) of the donor to the lowest unoccupied molecular orbital (LUMO) of the acceptor. preprints.org The potential for DHPDS to participate in CT complex formation arises from its electron-rich aromatic pyrene core, which can act as an electron donor in the presence of suitable electron acceptors. acs.org

The formation of a CT complex between DHPDS and an acceptor molecule would be expected to lead to the appearance of a new, long-wavelength absorption band in the UV-Vis spectrum, which is not present in the spectra of the individual components. researchgate.netpreprints.org The position and intensity of this CT band can provide valuable information about the strength of the interaction and the electronic properties of the donor and acceptor. nih.gov

Research into the formation of CT complexes involving DHPDS could open up several interesting research directions. For instance, the ability to tune the optical and electronic properties of DHPDS through CT complexation could be exploited in the development of novel materials for organic electronics and photonics. mdpi.com Furthermore, the sensitivity of the CT interaction to the surrounding environment could be harnessed for the design of new chemical sensors. nih.gov Investigating the interaction of DHPDS with a range of electron acceptors would be a crucial step in exploring these possibilities and understanding the structure-property relationships that govern CT complex formation in this system. preprints.org

Advanced Methodologies and Applications of Dhpds in Diverse Scientific Domains

Fluorescent pH Sensing and Imaging:

DHPDS serves as a valuable tool in fluorescent pH sensing due to its dual excitation and dual emission properties. nih.gov The two hydroxyl groups on the pyrene (B120774) backbone are pH-sensitive, facilitating ratiometric measurements that normalize the sensor signal, making it independent of dye concentration. nih.govcaltech.edu

The application of DHPDS for determining intracellular pH (pHi) in live biological systems has been documented, specifically in measuring pH from the surface fluorescence of an isolated perfused rat liver. medchemexpress.commedchemexpress.com However, the use of DHPDS and its structural analog, 8-hydroxypyrene-1,3,6-trisulfonic acid (HPTS or pyranine), for measuring pH within the cytosol of single living cells faces significant challenges. nih.gov These dyes are highly hydrophilic and generally membrane-impermeable due to their multiple sulfonate groups, which are negatively charged at physiological pH. glpbio.comnih.gov This characteristic hinders their passive diffusion across the cell membrane, necessitating alternative loading methods such as microinjection or scrape-loading to introduce them into the cell interior. nih.govnih.gov Therefore, while its use in specific contexts like organ surface fluorescence has been reported, its broader application as a routine intracellular pH probe in live cells is limited by these delivery challenges.

DHPDS has been successfully utilized in the development of high-performance ratiometric pH optodes, a type of optical sensor that can be integrated with fiber-optic technology. nih.govnih.gov An optode based on immobilized DHPDS has demonstrated high precision and reliability for pH measurements in the range of 6 to 9. nih.gov The sensor's ratiometric response, derived from dual excitation/dual emission signals, shows an exponentially decreasing correlation with increasing pH. nih.gov

The characterization of this DHPDS-based fluorosensor has yielded impressive performance metrics. Its precision, determined as the IUPAC pooled standard deviation, was found to be 0.0057 pH units across a range of pH values (6.00, 7.01, and 9.01), which is comparable to a commercial pH electrode. nih.gov A key advantage of the DHPDS-based sensor is its retained sensitivity in solutions of varying ionic strength (from 10-700 mM), a property attributed to the dual photo-acidic nature of the DHPDS molecule. nih.gov This stability in fluctuating ionic environments makes it a robust tool for various analytical applications. The immobilization of DHPDS into a sensor film is a critical step in the fabrication of such sensors. researchgate.net

| Parameter | Value/Characteristic |

|---|---|

| Fluorophore | 6,8-dihydroxy-1,3-pyrenedisulfonic acid (DHPDS) |

| Measurement Range | pH 6-9 |

| Ratiometric Properties | Dual Excitation / Dual Emission |

| Excitation Wavelengths (λex) | 420 nm and 470 nm |

| Emission Wavelengths (λem) | 462 nm and 498 nm |

| Precision (pH 6.00, 7.01, 9.01) | 0.0057 pH units |

| Precision (at pH 7.01) | 0.0037 pH units |

| Ionic Strength Effect (10-700 mM) | Retained sensitivity (δ(10log(RF1,F2))/δpH = 0.8024 ± 0.0145) |

The use of DHPDS in the fabrication of optical nanosensors for pH measurements in microscale biological samples is not described in the available scientific literature. While various fluorescent probes, including quantum dots and other organic dyes, have been incorporated into nanosensor platforms for intracellular pH sensing, there is no specific evidence to date of DHPDS being utilized for this purpose. alfa-chemistry.comnih.govnih.gov

A significant and advanced application of DHPDS is in the operando monitoring of local pH changes within the complex environment of gas diffusion electrodes (GDEs) during the electrochemical carbon dioxide reduction reaction (CO2RR). caltech.edunih.gov The local pH at the catalyst-electrolyte interface is a critical parameter that strongly influences the activity and selectivity of the CO2RR, particularly for the formation of multicarbon products (C2+). caltech.edu DHPDS is added to the electrolyte, and its ratiometric fluorescence allows for the mapping of pH gradients with high spatial resolution. caltech.edu

Research has shown that as the current density increases during CO2 reduction, the local pH near the electrode surface rises significantly. For instance, in a 100 mM KHCO3 electrolyte, the local pH was observed to increase from a bulk pH of 6.8 to over 10 as the current density was increased from 0 to 28 mA/cm². caltech.edu This highly alkaline local environment is understood to suppress the competing hydrogen evolution reaction (HER) and promote pathways leading to C2 products like ethylene (B1197577) and ethanol. caltech.edu The DHPDS dye has been demonstrated to be electrochemically stable under CO2RR conditions and sensitive to pH changes from pH 6 to 10. caltech.edu

| Current Density (mA/cm²) | Observed Local pH | Electrolyte |

|---|---|---|

| 0 | ~6.8 (Bulk pH) | 100 mM KHCO3 |

| Up to 28 | > 10 | 100 mM KHCO3 |

Confocal Laser Scanning Microscopy (CLSM) is the primary technique used to visualize and quantify the fluorescence signals from DHPDS within the GDE structure. caltech.edu By sequentially exciting the DHPDS dye at two different wavelengths (e.g., 458 nm and 488 nm) and collecting the resulting fluorescence emission, researchers can create a ratiometric image. caltech.edu This image is then converted into a pH map using a pre-established calibration curve. caltech.edu This method allows for three-dimensional mapping of the electrolyte pH with micron-scale spatial resolution, revealing pH variations across the electrode surface and within the porous architecture of the GDE. caltech.edu These pH maps indicate areas of locally increased electrochemical activity, providing invaluable insights into the reaction dynamics at the microscale. caltech.edu

The experimental pH maps obtained using DHPDS and CLSM are crucial for validating and refining computational multiphysics models of electrochemical systems. caltech.edunih.gov These models aim to simulate the complex interplay of mass transport, electrochemical reactions, and ion diffusion within the GDE. researchgate.net Computational models have successfully confirmed the experimental findings that the local pH increases significantly with current density and that the geometry of the GDE, such as the width of trenches in the microporous layer, affects the local pH. caltech.edu By fitting simulation results to experimental data, a more comprehensive understanding of the reaction environment can be achieved, enabling the quantification of the local pH while accounting for, and even excluding, potential artifacts from the measurement probe itself. nih.gov This synergy between operando DHPDS-based pH measurement and multiphysics modeling is a powerful tool for designing more efficient and selective CO2 reduction electrocatalysts and electrolyzer systems. caltech.edu

Integration into High-Throughput Optical Sensor Bioreactor Systems for Process Monitoring

High-throughput bioreactor systems are essential for the rapid optimization of cell culture and fermentation processes. researchgate.netnih.gov These systems rely on robust, non-invasive, and real-time monitoring of critical process parameters, including pH, dissolved oxygen, and temperature. ucc.iepsecommunity.org Optical sensors are particularly well-suited for this role as they can provide continuous data without breaching the sterile environment of the bioreactor. researchgate.netnih.gov

DHPDS, as a pH-sensitive fluorescent dye, is a strong candidate for integration into such optical sensing platforms. The fluorescence intensity of pHrodo dyes, which operate on similar principles, increases dramatically in response to a shift from alkaline to acidic environments, making them ideal for monitoring physiologically relevant pH changes between pH 4 and 8. thermofisher.com DHPDS exhibits analogous pH-dependent fluorescence, which can be leveraged for monitoring the health and metabolic activity of cell cultures. In a typical setup, the dye would be immobilized onto a solid support or contained within a sensor patch placed inside the bioreactor. An external optical reader would then excite the dye and measure its emission, which correlates to the pH of the culture medium. This non-invasive method allows for simultaneous monitoring across numerous mini-bioreactors, aligning perfectly with the high-throughput paradigm. nih.govnih.gov

Materials Science and Nanotechnology:

In materials science, the aromatic core and charged functional groups of DHPDS make it an ideal building block for creating ordered nanostructures and functionalizing next-generation materials like graphene.

Role in Hierarchical Self-Assembly of Nanoribbons via Charge Transfer Complexes

Hierarchical self-assembly is a powerful strategy for constructing complex, functional nanostructures from simpler molecular components. nih.gov DHPDS plays a critical role as an electron donor in the formation of "superamphiphiles" through charge transfer interactions. nih.gov When DHPDS is mixed in water with a viologen-containing surfactant (RV), which acts as an electron acceptor, they form a charge transfer complex (RV-DHP). nih.gov

This newly formed RV-DHP superamphiphile possesses the ability to self-assemble in water. Specifically, at a pH of 9, the complex organizes into single-layer nanoribbons. nih.gov A key feature of this system is its responsiveness to environmental stimuli. The self-assembly process is reversibly tunable by altering the pH, allowing for controlled switching between single-layer and multilayer nanoribbon structures. nih.gov This controllable assembly of one-dimensional nanostructures presents potential applications in the development of smart nanodevices. nih.gov

Contributions to the Noncovalent Functionalization and Hybridization of Graphene

Graphene, a two-dimensional sheet of sp²-hybridized carbon atoms, possesses extraordinary electronic and mechanical properties. However, its pristine form is inherently hydrophobic and prone to aggregation, limiting its processability and application. Noncovalent functionalization is a preferred strategy to modify graphene's surface because it improves dispersibility and adds new functionalities without disrupting the valuable electronic structure of the graphene lattice. mdpi.com

The pyrene core of the DHPDS molecule makes it an excellent candidate for the noncovalent functionalization of graphene. Pyrene and its derivatives are known to adsorb strongly onto the basal plane of graphene through noncovalent π-π stacking interactions. mdpi.comnih.govnih.govresearchgate.net In this context, the flat, aromatic pyrene moiety of DHPDS would lie on the graphene surface, establishing a stable hybrid material. The two sulfonic acid groups of DHPDS play a crucial secondary role. These hydrophilic groups would extend away from the graphene sheet, imparting a negative charge and significantly improving the dispersibility of the graphene hybrid in aqueous solutions. This enhanced solubility is critical for a wide range of applications, from biosensing to the formulation of conductive inks and coatings. mdpi.comnih.govresearchgate.net

Analytical and Quality Control Methodologies for Dhpds in Research Settings

High-Performance Capillary Electrophoresis (HPCE) for Purity Assessment

High-Performance Capillary Electrophoresis (HPCE) is a key analytical technique utilized for the purity assessment of DHPDS. Commercial suppliers of high-grade DHPDS for research applications specify HPCE as the method for determining its purity, with standards often set at ≥97.0%.

HPCE is a powerful separation technique that separates ionic species based on their electrophoretic mobility in an electric field. nih.govdntb.gov.ua The basic principle involves the migration of charged molecules within a narrow-bore fused-silica capillary filled with an electrolyte, known as the background electrolyte. nih.gov When a high voltage is applied across the capillary, components of a sample mixture migrate at different velocities depending on their charge-to-size ratio, allowing for high-resolution separation of the main compound from any impurities. nih.govdntb.gov.ua

While the literature confirms the use of HPCE for DHPDS purity control, specific details of the methodology, such as the precise composition of the background electrolyte, applied voltage, or capillary dimensions for DHPDS analysis, are proprietary to manufacturers or not extensively published in peer-reviewed literature. However, the general application of capillary zone electrophoresis (CZE), a common mode of HPCE, is well-established for the analysis of sulfonated dyes and other aromatic sulfonic acids. upce.cz This technique's effectiveness in separating closely related ionic compounds makes it highly suitable for resolving potential impurities from the DHPDS molecule. upce.cz

| Parameter | Method | Specification | Reference |

|---|---|---|---|

| Purity | High-Performance Capillary Electrophoresis (HPCE) | ≥97.0% |

Spectroscopic Methods for Concentration and Environmental Parameter Quantification

Spectroscopic methods, particularly fluorescence spectroscopy, are fundamental for quantifying the concentration of DHPDS and, more importantly, for its application in measuring environmental parameters like pH and ionic strength. nih.gov DHPDS is recognized as a high-performance ratiometric pH indicator, particularly effective in the physiological pH range of 6 to 9. nih.gov

The molecule's two pH-sensitive hydroxyl groups enable it to exhibit dual excitation and dual emission properties, which is the basis for its use in ratiometric measurements. nih.gov This method involves measuring the ratio of fluorescence intensity at two different wavelengths, which enhances the accuracy of pH determination by correcting for variables like dye concentration, photobleaching, or instrumentation fluctuations. nih.gov

A detailed study on a DHPDS-based fluorosensor outlined the specific spectroscopic parameters for its use:

First Pair (F1): Excitation at 420 nm results in an emission maximum at 462 nm. nih.gov

Second Pair (F2): Excitation at 470 nm results in an emission maximum at 498 nm. nih.gov

The ratio of the fluorescence intensities (R = F1/F2) shows a clear, exponentially decreasing response with increasing pH. nih.gov This relationship allows for the creation of a calibration curve where the logarithm of the ratio exhibits a linear correlation with pH values between 6 and 9, enabling precise measurements. nih.gov The precision of this method has been shown to be exceptionally high, with a pooled standard deviation of 0.0057 pH units, comparable to that of a standard pH electrode. nih.gov

| Parameter | Wavelength (nm) | Reference |

|---|---|---|

| Excitation 1 (λ1,ex) | 420 | nih.gov |

| Emission 1 (λ1,em) | 462 | nih.gov |

| Excitation 2 (λ2,ex) | 470 | nih.gov |

| Emission 2 (λ2,em) | 498 | nih.gov |

| Isosbestic Point | ~485 (with 420 nm excitation) | researchgate.net |

Future Research Directions and Emerging Applications of Dhpds

Exploration of Novel DHPDS Derivatives for Enhanced Photophysical Properties

A primary avenue of future research lies in the rational design and synthesis of novel DHPDS derivatives to achieve superior photophysical characteristics. The goal is to develop new molecules with improved brightness, photostability, and sensitivity. Key strategies likely to be employed include the modification of the pyrene (B120774) core and the functionalization of the hydroxyl and sulfonic acid groups.

One promising approach involves the introduction of various substituent groups onto the pyrene backbone. The addition of electron-donating or electron-withdrawing groups can significantly alter the electronic structure of the molecule, thereby tuning its absorption and emission wavelengths. For instance, the introduction of a cyano group into a similar fluorescent molecule, 2-(2-hydroxyphenyl)benzothiazole (B1206157) (HBT), has been shown to remarkably increase its fluorescence quantum yield from 0.01 to 0.49 in solution. mdpi.com This strategy could be adapted to DHPDS to enhance its emission efficiency.

Furthermore, modifying the existing functional groups offers another route to enhanced properties. For example, esterification or etherification of the hydroxyl groups could lead to derivatives with altered pKa values, making them suitable for pH sensing in different ranges. The synthesis of new 1,4-dihydropyridine (B1200194) derivatives has demonstrated that modifications to ester moieties can regulate their activity, suggesting a similar potential for DHPDS. researchgate.net

| Property to Enhance | Potential Chemical Modification Strategy | Expected Outcome |

| Fluorescence Quantum Yield | Introduction of cyano or methoxy (B1213986) groups to the pyrene core. mdpi.comnih.gov | Increased brightness and signal-to-noise ratio. |

| Photostability | Incorporation of rigidifying structural elements. | Reduced photobleaching and longer operational lifetime. |

| Wavelength Tuning | Addition of electron-donating or -withdrawing groups. | Shifted absorption/emission spectra for multiplexing. |

| pKa Modification | Esterification or etherification of hydroxyl groups. | Tailored pH sensing range for specific applications. |

Advanced Computational Chemistry and Molecular Modeling for DHPDS Behavior Prediction

The integration of advanced computational chemistry and molecular modeling is poised to accelerate the development and application of DHPDS and its derivatives. These theoretical approaches provide profound insights into the molecule's electronic structure, photophysical processes, and interactions with its environment, thereby guiding the design of new and improved fluorescent probes.

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are powerful tools for predicting the absorption and emission spectra of fluorescent molecules. documentsdelivered.comnih.gov By performing DFT and TD-DFT calculations, researchers can screen potential DHPDS derivatives in silico to identify candidates with desired optical properties before undertaking time-consuming and resource-intensive synthesis. bham.ac.uk These methods can accurately predict how different functional groups will affect the molecule's photophysical behavior, enabling a more targeted approach to probe design. researchgate.netnih.gov

Molecular dynamics (MD) simulations offer a means to understand the dynamic behavior of DHPDS in various environments, such as in solution or interacting with biological macromolecules. nih.govmdpi.com MD simulations can reveal how the probe orientates itself and how its fluorescence is affected by the surrounding medium. nih.govyoutube.comyoutube.com This is particularly crucial for applications in complex biological systems or for understanding the response of DHPDS-based sensors to different analytes. By simulating the interaction of DHPDS with its target, researchers can gain a molecular-level understanding of the sensing mechanism. nih.gov

These computational tools can be used in a synergistic fashion. For instance, DFT calculations can provide the necessary parameters for MD simulations, while MD simulations can generate conformations that can then be subjected to high-level quantum mechanical calculations. This integrated computational approach will be instrumental in predicting the behavior of DHPDS and its derivatives with high accuracy, thus streamlining the development of next-generation fluorescent probes.

| Computational Method | Application in DHPDS Research | Predicted Properties |

| Density Functional Theory (DFT) | Ground-state electronic structure calculations. documentsdelivered.com | Molecular geometry, charge distribution, orbital energies. |

| Time-Dependent DFT (TD-DFT) | Excited-state calculations. nih.govbham.ac.uknih.gov | Absorption and emission wavelengths, oscillator strengths. |

| Molecular Dynamics (MD) | Simulating the behavior of DHPDS in solution or interacting with other molecules. nih.govmdpi.comnih.gov | Conformational changes, solvent effects, binding affinities. |

Expanded Applications in Environmental Sensing and Industrial Process Monitoring

Building on its established use as a pH sensor, DHPDS and its future derivatives hold significant promise for a wider range of applications in environmental sensing and industrial process monitoring. The development of robust and sensitive fluorescent probes is critical for real-time monitoring of various chemical and physical parameters in these settings.

In environmental monitoring, DHPDS-based sensors could be deployed for the continuous in-situ measurement of pH in water bodies to track pollution events or natural phenomena like acid rain. alpha-measure.com Beyond pH, the pyrene moiety of DHPDS could be functionalized to create chemosensors for the detection of heavy metal ions, which are significant environmental pollutants. mdpi.comekb.egmdpi.comnih.govfrontiersin.org By incorporating specific binding sites for metal ions, new derivatives could exhibit a change in fluorescence upon analyte binding, enabling sensitive and selective detection. frontiersin.org Such sensors could be integrated into portable devices for on-site analysis of water and soil samples.

In the realm of industrial process monitoring, DHPDS-based fluorescent sensors offer a non-invasive and real-time method for quality control. For example, they could be used to monitor pH in bioreactors during fermentation processes or in the manufacturing of pharmaceuticals and food products. fermentorchina.com The ability to continuously monitor pH is crucial for optimizing reaction conditions and ensuring product quality. Furthermore, DHPDS derivatives could be developed for monitoring other process parameters, such as the concentration of specific chemicals in wastewater treatment plants. youtube.comysi.comresearchgate.net This would enable more efficient and effective control of industrial processes, leading to reduced waste and improved efficiency.

The development of sensor arrays, where multiple DHPDS derivatives with different sensing capabilities are combined, could allow for the simultaneous monitoring of several parameters. This would provide a comprehensive overview of the environmental or industrial system being monitored, enabling a more holistic approach to process control and environmental protection.

Q & A

Q. What is the methodological role of DHPDS (disodium salt) in electrochemical CO₂ reduction (CO₂R) studies?

DHPDS is a ratiometric fluorescent dye used to monitor local pH gradients near electrode surfaces during CO₂R experiments. Its emission ratio (measured at two excitation wavelengths) correlates with pH values between 6 and 11.5, enabling real-time spatial resolution of pH changes under varying current densities . Methodologically, researchers dissolve DHPDS in acidic electrolytes (e.g., pH 2 H₃PO₄) and calibrate its fluorescence response using known pH buffers. This approach avoids interference from bulk pH measurements, which are less sensitive to localized electrochemical effects.

Q. How do researchers validate the negligible interference of DHPDS-derived sodium ions in CO₂R experiments?

Despite containing Na⁺ in its structure, DHPDS is used at low concentrations (e.g., 0.05 mM Na⁺), which contribute <1 ppm of Na⁺ in the electrolyte. Researchers validate this by comparing CO₂R product distributions (e.g., formate, CO) in DHPDS-containing and Na⁺-free control experiments. Consistency in Faradaic efficiencies across conditions confirms minimal ion interference .

Q. What are the critical steps for preparing and storing DHPDS solutions to ensure experimental reproducibility?

- Use ACS-grade or higher-purity DHPDS (≥98% purity) to minimize contaminants.

- Dissolve in deionized water or buffer solutions under inert atmospheres (e.g., N₂) to prevent oxidation.

- Store aliquots at -20°C in light-protected vials to avoid photodegradation.

- Validate fluorescence response before each experiment using pH calibration curves .

Advanced Research Questions

Q. How can researchers resolve contradictions in local pH data obtained via DHPDS under high current densities?

Discrepancies may arise from dye saturation or electrode fouling. To address this:

- Perform in situ calibration at different current densities (⟨j⟩) to account for dynamic electrochemical conditions.

- Cross-validate pH measurements with surface-enhanced infrared absorption spectroscopy (SEIRAS) or microelectrode probes .

- Monitor dye stability via post-experiment HPLC analysis to detect degradation products .

Q. What experimental design considerations optimize DHPDS-based pH mapping in heterogeneous catalytic systems?

- Use confocal laser scanning microscopy (CLSM) with high spatial resolution (≤1 µm) to capture pH gradients at the electrode-electrolyte interface.

- Pair DHPDS with inert tracers (e.g., rhodamine B) to distinguish pH-driven fluorescence changes from flow artifacts.

- Conduct time-resolved measurements to correlate pH transients with reaction intermediates (e.g., CO, HCOO⁻) detected via online mass spectrometry .

Q. How can DHPDS be integrated with operando spectroscopic techniques to study CO₂R mechanisms?

Combine DHPDS-based pH mapping with:

- Raman spectroscopy : To detect surface-adsorbed species (e.g., *COOH, *CO).

- X-ray absorption spectroscopy (XAS) : To monitor oxidation states of catalytic sites.

- Electrochemical impedance spectroscopy (EIS) : To link pH gradients with charge-transfer resistances. This multi-modal approach resolves competing hypotheses about pH-dependent reaction pathways .

Methodological Challenges and Solutions

Q. How do batch-to-batch variations in DHPDS purity affect experimental outcomes?

Impurities (e.g., residual sulfonic acid derivatives) can alter fluorescence ratios. Mitigation strategies include:

- Requesting certificates of analysis (COA) with HPLC/MS purity data from suppliers.

- Pre-screening batches via UV-Vis spectroscopy to confirm absorbance peaks at 405 nm and 450 nm .

Q. What controls are essential when using DHPDS in biological or environmental systems with competing ions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.